molecular formula C7H5F2IO B3349473 2,6-Difluoro-3-iodoanisole CAS No. 220353-18-4

2,6-Difluoro-3-iodoanisole

Cat. No.: B3349473
CAS No.: 220353-18-4
M. Wt: 270.01 g/mol
InChI Key: SDPBQRPKIIKJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-iodoanisole, also known by its IUPAC name 1,3-difluoro-4-iodo-2-methoxybenzene, is an organic compound with the molecular formula C7H5F2IO and a molecular weight of 270.02 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a methoxy group attached to a benzene ring. It is commonly used in various chemical synthesis processes due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-iodoanisole typically involves the iodination of 2,6-difluoroanisole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or iodine monochloride (ICl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-3-iodoanisole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.

    Coupling Reactions: The compound is often used in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds. These reactions typically require palladium catalysts and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding phenols or reduction to form dealkylated products.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anisoles depending on the nucleophile used.

    Coupling Products: Biaryl compounds or alkynylated anisoles.

    Oxidation Products: Phenols.

    Reduction Products: Dealkylated benzene derivatives.

Scientific Research Applications

2,6-Difluoro-3-iodoanisole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-iodoanisole depends on the specific chemical reactions it undergoes. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates. The fluorine atoms influence the compound’s reactivity by altering the electron density on the aromatic ring .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-3-iodoanisole is unique due to the combination of fluorine and iodine atoms on the aromatic ring, which imparts specific reactivity and electronic properties. This makes it a valuable intermediate in various chemical synthesis processes and research applications .

Properties

IUPAC Name

1,3-difluoro-4-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPBQRPKIIKJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-iodoanisole
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-iodoanisole
Reactant of Route 3
2,6-Difluoro-3-iodoanisole
Reactant of Route 4
2,6-Difluoro-3-iodoanisole
Reactant of Route 5
Reactant of Route 5
2,6-Difluoro-3-iodoanisole
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-3-iodoanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.